molecular formula C9H10Br2N4O2 B14089949 8-bromo-7-(2-bromoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-bromo-7-(2-bromoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14089949
M. Wt: 366.01 g/mol
InChI Key: YWTIGWWOLSQHAJ-UHFFFAOYSA-N
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Description

8-bromo-7-(2-bromoethyl)-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione is a synthetic compound belonging to the class of xanthine derivatives Xanthines are known for their stimulant effects and are commonly found in compounds like caffeine and theobromine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-(2-bromoethyl)-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione typically involves the bromination of 1,3-dimethylxanthine. The process begins with the selective bromination at the 8-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-bromo-7-(2-bromoethyl)-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 8 and 7 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

    Cyclization Reactions: The presence of the 2-bromoethyl group allows for cyclization reactions, forming new ring structures.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for selective bromination.

    2-bromoethanol: Used for introducing the 2-bromoethyl group.

    Bases (e.g., NaOH, KOH): Facilitate nucleophilic substitution reactions.

    Solvents (e.g., acetic acid, DMSO): Provide suitable reaction media.

Major Products Formed

    Substituted Xanthines: Formed through nucleophilic substitution.

    Oxides and Reduced Derivatives: Formed through oxidation and reduction reactions.

    Cyclized Products: Formed through cyclization reactions.

Scientific Research Applications

8-bromo-7-(2-bromoethyl)-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex xanthine derivatives.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-7-(2-bromoethyl)-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the 2-bromoethyl group play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity. Additionally, it may interact with receptors in the nervous system, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theobromine: Another xanthine derivative found in chocolate, with milder stimulant effects.

    8-bromo-1,3-dimethylxanthine: A closely related compound with a single bromine atom at the 8-position.

Uniqueness

8-bromo-7-(2-bromoethyl)-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione is unique due to the presence of both bromine atoms and the 2-bromoethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H10Br2N4O2

Molecular Weight

366.01 g/mol

IUPAC Name

8-bromo-7-(2-bromoethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C9H10Br2N4O2/c1-13-6-5(7(16)14(2)9(13)17)15(4-3-10)8(11)12-6/h3-4H2,1-2H3

InChI Key

YWTIGWWOLSQHAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCBr

Origin of Product

United States

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